molecular formula C7H13ClF3N B2736775 trans-4-Trifluoromethyl-cyclohexylamine hydrochloride CAS No. 2089630-84-0

trans-4-Trifluoromethyl-cyclohexylamine hydrochloride

Cat. No. B2736775
M. Wt: 203.63
InChI Key: YCBWLMWEQURJHX-OLQVQODUSA-N
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Patent
US08278442B2

Procedure details

A solution of benzyl(4-trifluoromethylcyclohexyl)amine (Preparation 4) (1.48 g, 5.73 mmol) in MeOH (150 mL) was passed through an H-Cube at 100° C. fitted with a 10% Pd/C CatCart and on full H2 mode. The volume was reduced to 50 mL and 4M HCl in dioxane (1.43 mL) was added. The precipitate was filtered, the filtrate collected and the solvent removed in vacuo. The resulting residue was triturated with acetone to give the title compound: δH (CD3OD) 1.41-1.53 (4H, m), 2.03-2.25 (5H, m), 3.07-3.15 (1H, m).
Name
benzyl(4-trifluoromethylcyclohexyl)amine
Quantity
1.48 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
1.43 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([NH:8][CH:9]1[CH2:14][CH2:13][CH:12]([C:15]([F:18])([F:17])[F:16])[CH2:11][CH2:10]1)C1C=CC=CC=1.[ClH:19]>CO.O1CCOCC1.[Pd]>[ClH:19].[F:16][C:15]([F:17])([F:18])[CH:12]1[CH2:11][CH2:10][CH:9]([NH2:8])[CH2:14][CH2:13]1 |f:5.6|

Inputs

Step One
Name
benzyl(4-trifluoromethylcyclohexyl)amine
Quantity
1.48 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NC1CCC(CC1)C(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
1.43 mL
Type
solvent
Smiles
O1CCOCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was passed through an H-Cube at 100° C.
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate collected
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting residue was triturated with acetone

Outcomes

Product
Name
Type
product
Smiles
Cl.FC(C1CCC(CC1)N)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.